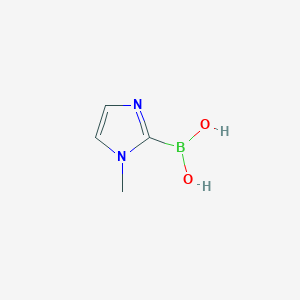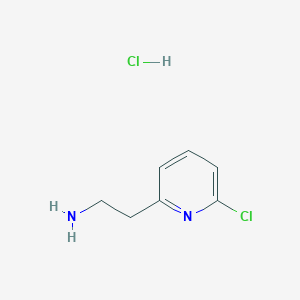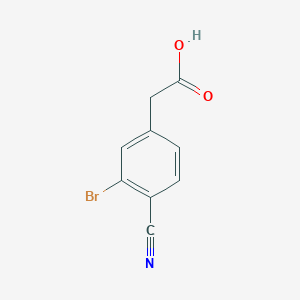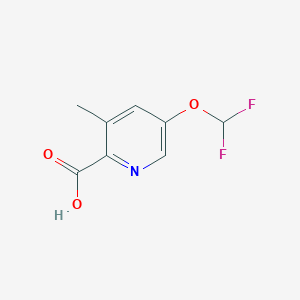![molecular formula C7H8O2S B3186666 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 126235-11-8](/img/structure/B3186666.png)
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
Vue d'ensemble
Description
“2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine” is a chemical compound that has been used in the synthesis of electrochromic polymers . It is a derivative of 3,4-ethylenedioxythiophene (EDOT) with symmetric dimethyl pendant groups . The polymer film displays reversible electrochromism switching between blue neutral state and transmissive sky blue oxidized state .
Synthesis Analysis
The compound can be synthesized through electrochemical polymerization in 0.1 M LiClO4/ACN electrolyte . Another method involves reacting 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification .Chemical Reactions Analysis
The compound exhibits promising electrochromic nature and displays a blue neutral state and a transmissive sky blue oxidized state . This change in optical properties can occur when the material is electrochemically oxidized (loss of electrons) or reduced (gain of electrons) .Safety and Hazards
The safety data sheet for a related compound, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
Numéro CAS |
126235-11-8 |
|---|---|
Formule moléculaire |
C7H8O2S |
Poids moléculaire |
156.2 g/mol |
Nom IUPAC |
3-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C7H8O2S/c1-5-2-8-6-3-10-4-7(6)9-5/h3-5H,2H2,1H3 |
Clé InChI |
MXLYDTCSOHXFFA-UHFFFAOYSA-N |
SMILES |
CC1COC2=CSC=C2O1 |
SMILES canonique |
CC1COC2=CSC=C2O1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B3186611.png)









![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3186692.png)